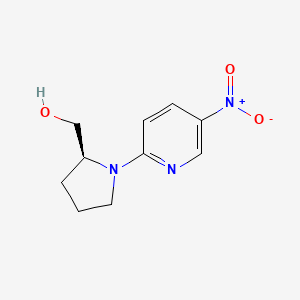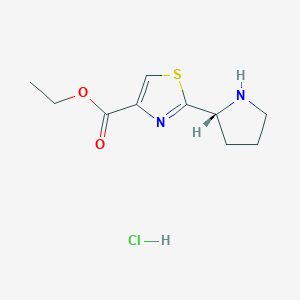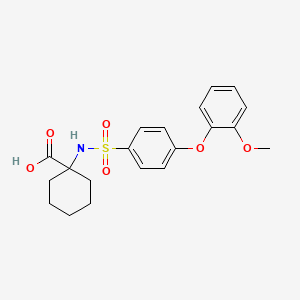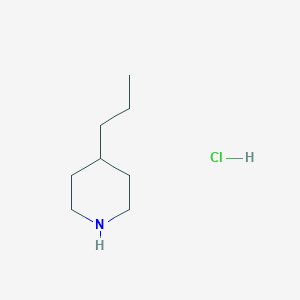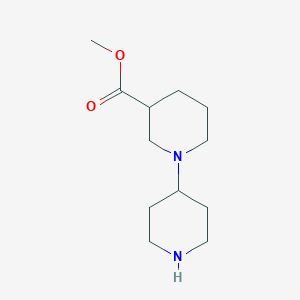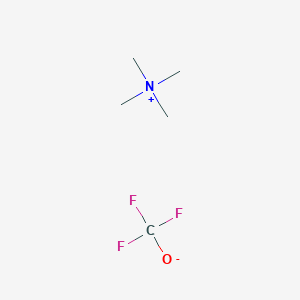
2,4,6-Tris(m-terphenyl-5'-yl)boroxin
Overview
Description
2,4,6-Tris(m-terphenyl-5’-yl)boroxin is an aryl boron, borixine-derived compound . Its molecular formula is C54H39B3O3 . The IUPAC name for this compound is 2,4,6-tris(3,5-diphenylphenyl)-1,3,5,2,4,6-trioxatriborinane .
Molecular Structure Analysis
The molecular weight of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin is 768.33 . The SMILES representation of the molecule is B1(OB(OB(O1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
The molecular formula of 2,4,6-Tris(m-terphenyl-5’-yl)boroxin is C54H39B3O3 . Its molecular weight is 768.33 .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
2,4,6-Tris(m-terphenyl-5’-yl)boroxin: has potential applications in OLED technology due to its luminescent properties. The compound can be used to create luminescent stable radicals, which are an emerging class of light-emitting materials with open-shell electronic configurations. These materials allow for electroluminescence based on doublet excitons, potentially leading to nearly 100% exciton utilization efficiency .
Photoluminescence Quantum Yield (PLQY)
2,4,6-Tris(m-terphenyl-5’-yl)boroxin: can impact the PLQY of materials. By substituting certain atoms in the compound, researchers can manipulate the PLQY, which is crucial for applications in photonics and optoelectronics where light emission efficiency is key .
Semiconductor Applications
Due to its molecular structure, this compound is part of a group of materials that can be used in semiconductor applications. Its unique properties may contribute to the development of new semiconductor devices, potentially impacting electronics and information technology .
Chemical Synthesis
In the field of synthetic chemistry, 2,4,6-Tris(m-terphenyl-5’-yl)boroxin can be utilized as a building block for creating complex molecules. Its stable boroxin ring can serve as a core for synthesizing new compounds with desired properties for various chemical applications .
Material Science Research
This compound’s robust structure makes it suitable for material science research, particularly in the study of new materials with specific mechanical, thermal, or chemical properties. It could be instrumental in developing advanced materials for aerospace, automotive, and construction industries .
Safety and Hazards
properties
IUPAC Name |
2,4,6-tris(3,5-diphenylphenyl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H39B3O3/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55-58-56(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)60-57(59-55)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZSDMFLGCWWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H39B3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659955 | |
| Record name | 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
909407-14-3 | |
| Record name | Boroxin, 2,4,6-tris([1,1′:3′,1′′-terphenyl]-5′-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909407-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tri([1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-yl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



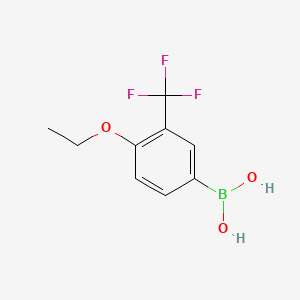
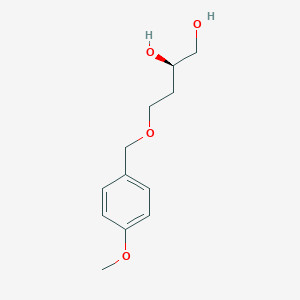


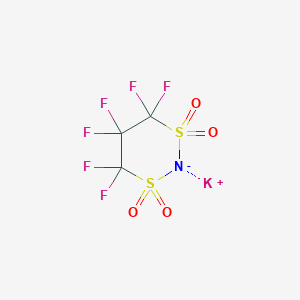
![2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1417907.png)
